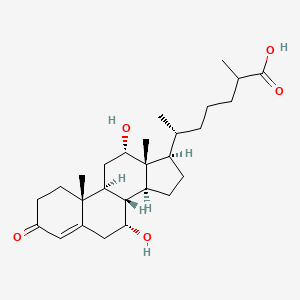

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is a bile acid derivative that plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and bile acids, making it an important subject of study in biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid typically involves the hydroxylation of cholesterol derivatives. The process often requires specific enzymes such as cytochrome P450, which catalyzes the hydroxylation at the 7alpha and 12alpha positions . The reaction conditions usually involve the presence of NADPH as a hydrogen donor .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to convert cholesterol into the desired bile acid derivative. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups at the 7alpha and 12alpha positions can be oxidized to form ketones.

Reduction: The keto group at the 3-position can be reduced to form hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives often retain the biological activity of the parent compound and can be used in further biochemical studies .

Scientific Research Applications

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex bile acids and steroids.

Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The compound exerts its effects primarily through its role in bile acid metabolism. It acts as an intermediate in the biosynthesis of cholic acid and chenodeoxycholic acid, which are crucial for the digestion and absorption of dietary fats. The molecular targets include enzymes like cytochrome P450, which catalyze the hydroxylation reactions necessary for its conversion .

Comparison with Similar Compounds

Similar Compounds

7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oic Acid: Another bile acid derivative with similar hydroxylation patterns but differing in the position of the keto group.

Chenodeoxycholic Acid: A bile acid with hydroxyl groups at the 3alpha and 7alpha positions, lacking the 12alpha hydroxyl group.

Uniqueness

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of primary bile acids. This makes it a valuable compound for studying the regulation of cholesterol and bile acid metabolism .

Biological Activity

(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid , also known as 7α,12α-dihydroxycholest-4-en-3-one, is a significant compound in the biosynthesis of bile acids. This steroid derivative plays a crucial role in cholesterol metabolism and has been the subject of various studies examining its biological activity and implications for health.

Chemical Structure and Properties

The molecular formula of 7α,12α-dihydroxycholest-4-en-3-one is C27H44O3, with a molecular weight of approximately 416.6365 g/mol. The compound features hydroxyl groups at the 7 and 12 positions, contributing to its classification as a dihydroxy steroid. Its structure is characterized by a cholestane core, which is typical for compounds in the cholesterol family .

| Property | Value |

|---|---|

| Molecular Formula | C27H44O3 |

| Molecular Weight | 416.6365 g/mol |

| pKa | Neutral (weak base) |

| LogP | 4.69 |

Role in Bile Acid Synthesis

7α,12α-dihydroxycholest-4-en-3-one is an intermediate in the biosynthesis of bile acids from cholesterol. It is formed from the oxidation of 7α-hydroxycholesterol and subsequently acts as a substrate for enzymes involved in bile acid metabolism, such as hydroxysteroid dehydrogenase (HSD) . This compound is particularly relevant in the context of liver function and cholesterol homeostasis.

Neuroprotective Properties

Recent studies have indicated potential neuroprotective effects associated with certain hydroxylated derivatives of cholestenoic acids. For instance, while some dihydroxy derivatives exhibit neurotoxic properties, others like 5-3β,7α-diol have shown neuroprotective effects, suggesting a complex relationship between structural modifications and biological activity .

Enzymatic Interactions

The compound interacts with various enzymes during its metabolic pathway:

- Hydroxysteroid Dehydrogenase (HSD) 3B7 : Converts 7α-hydroxy acids into more complex bile acid structures.

- Cholesterol Oxidase : Facilitates oxidation processes critical for the conversion of cholesterol to bile acids .

Study on Bile Acid Metabolism

A comprehensive study utilized liquid chromatography-mass spectrometry (LC-MS) to identify and quantify dihydroxycholestenoic acids in human cerebrospinal fluid (CSF). The findings indicated that concentrations of these compounds are closely linked to metabolic health and liver function. For instance, CA 4-7α-diol-3-one was quantified at approximately 0.3±0.1ng/mL in CSF samples .

Clinical Relevance

Research has highlighted that abnormalities in bile acid synthesis can lead to liver diseases. Early intervention with bile acids has been shown to mitigate complications arising from synthetic defects . The identification of metabolites like 7α,12α-dihydroxycholest-4-en-3-one provides insight into potential biomarkers for assessing liver health.

Properties

Molecular Formula |

C27H42O5 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(6R)-6-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

PEIQVFBLXUEBGA-REUWSYPNSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.